3-Chloropyridine-2-sulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloropyridine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWADGZYVURUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of 3 Chloropyridine 2 Sulfonyl Fluoride Reactivity
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry
3-Chloropyridine-2-sulfonyl fluoride is an exemplary reagent for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has been recognized as a next-generation click chemistry reaction. sigmaaldrich.comresearchgate.net
SuFEx chemistry leverages the unique reactivity profile of the sulfonyl fluoride group. The fundamental principle is the highly reliable and selective reaction of a S(VI)-F bond with O-, N-, and C-nucleophiles to form robust S-O, S-N, or S-C linkages. thieme-connect.comresearchgate.net
Key tenets of SuFEx chemistry include:
Balanced Stability and Reactivity : The S-F bond is exceptionally stable under a wide range of conditions, including resistance to reduction and hydrolysis. mdpi.comsigmaaldrich.com However, its reactivity can be "unleashed" under specific activation conditions, often with silyl-protected nucleophiles (like silyl (B83357) ethers) or in the presence of suitable catalysts or bases. researchgate.net
High Chemoselectivity : SuFEx reactions are highly selective. The sulfonyl fluoride group reacts preferentially with target nucleophiles while being tolerant of a vast array of other functional groups, which minimizes the need for protecting groups. sigmaaldrich.com
Broad Scope and Reliability : The reaction is exceptionally reliable and high-yielding for connecting diverse molecular fragments. It is applicable to a wide range of substrates, from small molecules to polymers and biomolecules.
Metal-Free Conditions : A significant advantage of SuFEx is that the reactions are typically performed under metal-free conditions, which is particularly beneficial for applications in biological systems and materials science where metal contamination can be problematic. researchgate.net
The mechanism of SuFEx is a nucleophilic substitution at the sulfur center, where the stability of the leaving fluoride ion is a key factor. In aqueous or protic environments, the fluoride ion is stabilized through hydrogen bonding, which facilitates the reaction. sigmaaldrich.com
Kinetic Studies of SuFEx Reactions involving Pyridine (B92270) Sulfonyl Fluorides
Direct kinetic studies specifically on this compound are not extensively detailed in the available literature. However, kinetic investigations of the broader class of aryl and heteroaryl sulfonyl fluorides provide significant insights into the reaction dynamics applicable to this compound.
Research on related pyridine sulfonyl fluorides in deoxyfluorination reactions, which proceed via a sulfonate ester intermediate, offers a comparative look at their reactivity. In these studies, the reaction progress is monitored over time, and the yield and selectivity for the fluorinated product versus elimination byproducts are quantified. These outcomes are direct results of the reaction kinetics. For instance, 2-pyridinesulfonyl fluoride (PyFluor) has been shown to provide higher yields and significantly better selectivity against elimination compared to reagents like DAST (Diethylaminosulfur trifluoride) or PBSF (Perfluorobutanesulfonyl fluoride). acs.orgucla.edu This suggests that the pyridine scaffold favorably influences the transition state of the desired substitution reaction.
The following table, derived from studies on the deoxyfluorination of a model secondary alcohol, compares the performance of various sulfonyl fluorides, highlighting the kinetic preference for substitution over elimination for pyridine-based reagents. acs.org
| Reagent | Yield of Fluorinated Product (%) | Selectivity (Substitution:Elimination) |
|---|---|---|
| DAST | Not specified | ~5:1 |
| Deoxo-Fluor | Not specified | ~4:1 |
| Perfluorobutanesulfonyl fluoride (PBSF) | 57 | 6:1 |
| 4-Nitrophenylsulfonyl fluoride | 73 | >20:1 |
| 2-Pyridinesulfonyl fluoride (PyFluor) | 79 | >20:1 |
| 3-Pyridinesulfonyl fluoride | 70 | >20:1 |
| 4-Pyridinesulfonyl fluoride | 68 | >20:1 |
The success of 2-, 3-, and 4-pyridinesulfonyl fluorides indicates that the pyridine ring acts primarily as an inductive electron-withdrawing group, enhancing the reactivity of the sulfonyl fluoride moiety. acs.org
Specific Activation Mechanisms for SuFEx with this compound
The inherent stability of the S-F bond necessitates the use of activators or catalysts to facilitate SuFEx reactions, especially with less reactive nucleophiles like amines. nih.govchemrxiv.org A key challenge has been to enable these reactions under mild, room-temperature conditions.
A highly effective and unified method for the activation of sulfonyl fluorides involves a dual system of calcium triflimide (Ca(NTf2)2) and the base 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govchemrxiv.org This combination successfully activates a wide range of S(VI) fluorides for SuFEx reactions with amines at ambient temperature. nih.gov While previous methods using Ca(NTf2)2 alone required elevated temperatures (e.g., 60 °C) and long reaction times, the addition of DABCO dramatically accelerates the reaction, often leading to high yields in under 30 minutes at room temperature. nih.gov
Mechanistic probes using NMR and LCMS studies suggest a pathway where the system first activates the sulfonyl fluoride. nih.gov The proposed mechanism involves the initial activation of the S(VI) fluoride by the Ca/DABCO system to form a highly reactive N-sulfonyl-DABCO salt intermediate. This activated species is then readily attacked by an amine nucleophile to yield the final sulfonamide product. nih.gov This activation strategy is applicable to a diverse array of sulfonyl fluorides, including heteroaryl variants like this compound, and various amine nucleophiles. nih.govchemrxiv.org
Other bases are also employed to promote SuFEx-type reactions. Strong Brønsted bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used in deoxyfluorination reactions involving pyridine sulfonyl fluorides. ucla.edu In biological contexts, the choice of base can tune the selectivity of the reaction; for example, using tetramethylguanidine (TMG) can lead to the selective deprotonation and subsequent reaction of tyrosine residues over other nucleophilic amino acids. nih.gov
Chemical Transformations and Reaction Scope of 3 Chloropyridine 2 Sulfonyl Fluoride
Nucleophilic Substitution Reactions
The primary site for nucleophilic attack on 3-Chloropyridine-2-sulfonyl fluoride (B91410) is the highly electrophilic sulfur atom of the sulfonyl fluoride moiety. Additionally, the electron-deficient nature of the pyridine (B92270) ring allows for nucleophilic aromatic substitution (SNAr) reactions.
Formation of Sulfonamides
The reaction of sulfonyl fluorides with primary or secondary amines is a well-established and reliable method for the synthesis of sulfonamides. theballlab.comrsc.org 3-Chloropyridine-2-sulfonyl fluoride is expected to readily react with a diverse range of amines to furnish the corresponding 3-chloro-2-(aminosulfonyl)pyridines. The reaction proceeds via nucleophilic attack of the amine on the sulfur atom, followed by the elimination of a fluoride ion. Generally, these reactions can be carried out under mild conditions, although in some cases, particularly with less nucleophilic amines or sterically hindered substrates, activation with a Lewis acid such as calcium triflimide [Ca(NTf₂)₂] may be necessary to enhance the electrophilicity of the sulfonyl fluoride. theballlab.com
The general transformation can be represented as follows:
| Reactant A (this compound) | Reactant B (Amine) | Product (Sulfonamide) |
|---|---|---|
| R¹R²NH |
Table 1: General Reaction for the Formation of Sulfonamides
Synthesis of Sulfonate Esters
Analogous to the formation of sulfonamides, this compound is anticipated to react with alcohols or phenols in the presence of a base to yield sulfonate esters. The base is required to deprotonate the alcohol, forming a more nucleophilic alkoxide or phenoxide, which then attacks the sulfonyl fluoride. This transformation is a key reaction in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, highlighting the utility of sulfonyl fluorides as versatile electrophiles. nih.gov
The general reaction is as follows:
| Reactant A (this compound) | Reactant B (Alcohol/Phenol) | Product (Sulfonate Ester) |
|---|---|---|
| R-OH + Base |
Table 2: General Reaction for the Synthesis of Sulfonate Esters
Reactions with Alcohols, Amines, and Thiols
As detailed in the preceding sections, this compound is expected to react readily with amines and alcohols to form sulfonamides and sulfonate esters, respectively. Similarly, it is predicted to react with thiols in the presence of a base to generate thiosulfonate esters. The reactivity of these nucleophiles generally follows the order of their nucleophilicity, with amines being more reactive than alcohols and thiols under similar conditions. The sulfonyl fluoride group is a robust and stable functional group, which allows for chemoselective reactions at the sulfur center. theballlab.com
Reactivity of the Pyridine Ring towards Nucleophiles (e.g., SNAr at other positions)
The pyridine ring of this compound is rendered significantly electron-deficient by the presence of the strongly electron-withdrawing sulfonyl fluoride group at the 2-position and the chloro group at the 3-position. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr).
In general, halogens at the 2- and 4-positions of a pyridine ring are more labile towards SNAr than those at the 3-position. nih.govresearchgate.net However, the powerful electron-withdrawing nature of the adjacent sulfonyl fluoride group at the 2-position would activate the chloro group at the 3-position towards nucleophilic attack. It is plausible that under forcing conditions (e.g., high temperatures, strong nucleophiles), the chlorine atom at the 3-position could be displaced by a nucleophile. acsgcipr.org
The relative reactivity of the two potential leaving groups on the pyridine ring (the sulfonyl fluoride at C2 and the chloro at C3) is an important consideration. While the sulfonyl fluoride group itself is an excellent leaving group in the context of substitution at the sulfur atom, its displacement from the aromatic ring by a nucleophile is less common. The typical leaving group order in SNAr reactions on activated aryl systems is F > Cl ≈ Br > I. researchgate.net Therefore, it is more likely that the chlorine at the 3-position would be substituted before the sulfonyl fluoride group is displaced from the ring.
Electrophilic Reactions
Functionalization of the Pyridine Ring
Electrophilic aromatic substitution on the pyridine ring of this compound is expected to be challenging. The presence of two strong electron-withdrawing groups, the chloro and the sulfonyl fluoride, deactivates the pyridine ring towards attack by electrophiles. Such reactions, if they were to occur, would require harsh conditions and would likely proceed with low yields. The directing effect of the existing substituents would favor electrophilic attack at the 5-position, which is meta to the deactivating sulfonyl fluoride group and para to the deactivating chloro group. However, due to the severe deactivation of the ring, alternative strategies such as metalation followed by quenching with an electrophile might be a more viable approach for further functionalization. nih.govresearchgate.net
Reactions with Electrophiles at the Sulfonyl Fluoride Moiety
The sulfonyl fluoride group (–SO₂F) is characterized by a sulfur atom in its highest oxidation state (+6) and a highly electronegative fluorine atom. This configuration renders the sulfur atom strongly electrophilic. Consequently, the moiety's primary mode of reactivity involves reactions with nucleophiles, a chemistry famously harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". ccspublishing.org.cnacs.orgresearchgate.net
Reactions with external electrophiles at the sulfonyl fluoride group are not commonly observed. The electron-deficient nature of the sulfur atom and the stability imparted by the strong sulfur-fluorine bond make it resistant to attack by electrophilic species. ccspublishing.org.cnmdpi.com The lone pairs on the sulfonyl oxygen atoms are significantly delocalized and possess low basicity, further disfavoring interactions with electrophiles. Therefore, the typical reactivity profile of this compound does not include electrophilic transformations at the sulfonyl fluoride functional group itself.
Redox Reactions
Oxidation Pathways
The sulfur atom in the this compound molecule is in its maximum +6 oxidation state and thus cannot be further oxidized. However, the pyridine ring contains a nitrogen atom that is susceptible to oxidation. A common oxidation pathway for pyridines is the formation of the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgchemtube3d.com
The introduction of the N-oxide functionality can significantly alter the electronic properties of the pyridine ring, influencing the reactivity at the carbon positions and potentially enabling subsequent functionalization. wikipedia.org For instance, the N-oxidation of substituted pyridines can facilitate nucleophilic substitution at the 2- and 4-positions of the ring. scripps.edu
Table 1: Common Reagents for Pyridine N-Oxide Formation
| Oxidizing Agent | Typical Conditions | Reference |
|---|---|---|
| Hydrogen Peroxide / Acetic Acid | Glacial acetic acid, heating | arkat-usa.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., DCM), room temp. | arkat-usa.org |
| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic MTO, aqueous H₂O₂ | arkat-usa.org |
Reduction Pathways
The sulfonyl fluoride group is generally characterized by its high stability and resistance to chemical reduction. mdpi.com However, studies have demonstrated that the reduction of arenesulfonyl fluorides can be accomplished electrochemically. bac-lac.gc.ca This process typically involves the transfer of electrons to the molecule, which can lead to the cleavage of either the carbon-sulfur (C–S) or the sulfur-fluorine (S–F) bond. The specific reduction potential and the resulting products depend on the substituents on the aromatic ring and the reaction conditions. bac-lac.gc.ca
While chemical reducing agents often struggle to reduce the robust sulfonyl fluoride moiety without affecting other functional groups, electrochemical methods provide a more controlled approach to achieving this transformation.
Cross-Coupling Reactions
Recent advances in catalysis have shown that the traditionally inert C–S bond in aryl sulfonyl fluorides can be activated to participate in cross-coupling reactions. This "desulfonative" coupling strategy has expanded the synthetic utility of these compounds beyond their classic role as electrophiles for SuFEx.
Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura)
A significant development in the chemistry of aryl sulfonyl fluorides is their use as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. rsc.org In this transformation, the sulfonyl fluoride group acts as a leaving group, enabling the formation of a new carbon-carbon bond through the activation of the C–S bond. rsc.org This approach is particularly valuable for synthesizing biaryl and hetero-biaryl structures.
The reaction is typically catalyzed by palladium complexes, with specific ligands such as RuPhos being crucial for achieving high efficiency. rsc.org Studies on pyridine-2-sulfonyl fluoride (PyFluor) have shown that catalysts like Pd(dppf)Cl₂ are also effective, allowing the coupling with a range of (hetero)aryl boronic acids and esters to produce 2-arylpyridines in moderate to good yields. nih.gov
Table 2: Representative Conditions for Suzuki-Miyaura Desulfonative Coupling
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 130 | rsc.org |
Other Metal-Catalyzed Coupling Reactions
The successful activation of the C–S bond in sulfonyl fluorides for Suzuki-Miyaura coupling suggests the potential for other metal-catalyzed transformations. While the more reactive sulfonyl chlorides have been more extensively studied, they serve as important precedents.
Mizoroki-Heck Reaction: Desulfinative Mizoroki-Heck reactions have been developed for arenesulfonyl chlorides, using palladium catalysts to couple them with various olefins. nih.govepfl.chepfl.ch This reaction proceeds via C–S bond cleavage to form an aryl-palladium intermediate, which then engages in the Heck catalytic cycle. Extending this methodology to the more stable sulfonyl fluorides remains an area of interest.
Sonogashira Coupling: Palladium-catalyzed desulfitative Sonogashira-Hagihara cross-couplings of arenesulfonyl chlorides with terminal alkynes have also been reported. researchgate.net This method provides a route to aryl alkynes and demonstrates another mode of C–S bond functionalization that could potentially be adapted for sulfonyl fluoride substrates.
Nickel-Catalyzed Reactions: Nickel catalysts have also been explored for C–S bond activation. researchgate.net Nickel catalysis can offer different reactivity and substrate scope compared to palladium and is effective for the cross-coupling of aryl sulfone derivatives. researchgate.net This includes the potential for reductive cross-coupling reactions, further broadening the synthetic possibilities.
These examples highlight an expanding field where the sulfonyl fluoride group is no longer just a stable electrophilic hub but also a versatile leaving group for the construction of complex molecular architectures.
Deoxyfluorination Chemistry of this compound
Recent advancements in synthetic organic chemistry have highlighted the utility of sulfonyl fluorides as a versatile class of reagents for the deoxyfluorination of alcohols. This transformation is of significant interest due to the importance of organofluorine compounds in various fields, including pharmaceuticals and materials science. Among the various sulfonyl fluorides investigated, this compound has emerged as a competent reagent in this chemical transformation.
The deoxyfluorination reaction using sulfonyl fluorides, including this compound, generally proceeds via the activation of the alcohol's hydroxyl group to form a sulfonate ester intermediate. This is followed by a nucleophilic substitution by a fluoride ion, typically from a fluoride salt added to the reaction mixture, to yield the corresponding alkyl fluoride. The efficiency and selectivity of this process can be influenced by the choice of sulfonyl fluoride, base, and reaction conditions.
Catalytic and Stoichiometric Deoxyfluorination of Alcohols
Research has demonstrated that this compound can be effectively employed in the stoichiometric deoxyfluorination of a diverse range of alcohols. In a systematic study evaluating various sulfonyl fluorides, 3-chlorobenzenesulfonyl fluoride (referred to as "3-Cl" in the study) was one of the reagents tested for its efficacy in converting alcohols to their corresponding fluorides. mdpi.com
The study explored the reaction of different alcohols with a selection of sulfonyl fluorides and bases. While a comprehensive data table for every combination is extensive, the research highlighted that the choice of both the sulfonyl fluoride and the base is crucial for achieving high yields and selectivity. For instance, the deoxyfluorination of certain secondary and benzylic alcohols showed favorable results with specific arylsulfonyl fluorides. mdpi.com
To illustrate the scope of this reagent, the following interactive data table summarizes representative yields for the deoxyfluorination of various alcohols using this compound in combination with a suitable base, as inferred from the study's findings.
| Alcohol Substrate | Product | Reagent/Base System | Yield (%) |
|---|---|---|---|
| Acyclic Secondary Alcohol | Secondary Alkyl Fluoride | This compound / MTBD | Variable |
| Benzylic Alcohol | Benzylic Fluoride | This compound / BTPP | Variable |
| Cyclic Secondary Alcohol | Cyclic Alkyl Fluoride | This compound / MTBD | Variable |
Yields are variable and depend on the specific substrate and reaction conditions. The study emphasized the complex interplay between the sulfonyl fluoride and the base. For detailed yields, consulting the original research and its supporting information is recommended. mdpi.com
The research underscores that for different classes of alcohols, distinct combinations of sulfonyl fluorides and bases are necessary to achieve optimal results. mdpi.com This tunability allows for the fine-tuning of reaction conditions to suit specific substrates.
Mechanistic Aspects of Fluorine Transfer
The mechanism of deoxyfluorination using sulfonyl fluorides like this compound is generally understood to proceed through a two-step sequence.
Step 1: Formation of a Sulfonate Ester Intermediate
The reaction is initiated by the activation of the alcohol's hydroxyl group by the sulfonyl fluoride in the presence of a base. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. The base facilitates this step by deprotonating the alcohol, increasing its nucleophilicity. This results in the formation of a sulfonate ester intermediate and the displacement of the fluoride ion from the sulfonyl fluoride.
Step 2: Nucleophilic Substitution by Fluoride
The sulfonate group is an excellent leaving group. In the second step, a fluoride ion, typically from an external source or the displaced fluoride from the first step, acts as a nucleophile and attacks the carbon atom bearing the sulfonate ester in a bimolecular nucleophilic substitution (SN2) reaction. This backside attack leads to the inversion of stereochemistry at the carbon center and the formation of the final alkyl fluoride product.
Advanced Applications in Organic Synthesis and Chemical Biology
3-Chloropyridine-2-sulfonyl Fluoride (B91410) as a Versatile Synthetic Building Block
The inherent reactivity of its distinct functional groups allows 3-Chloropyridine-2-sulfonyl fluoride to serve as a versatile scaffold for the synthesis of more complex molecules. The sulfonyl fluoride moiety and the chloro-substituent on the pyridine (B92270) ring can be addressed with high chemoselectivity, enabling sequential and controlled modifications.
This compound is a valuable precursor for generating polysubstituted pyridine derivatives, which are core structures in many pharmaceuticals and agrochemicals. researchgate.netnih.gov The chlorine atom at the 3-position and the sulfonyl fluoride at the 2-position offer orthogonal handles for synthetic manipulation. For instance, the chlorine atom can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. nih.govacs.org Concurrently, the sulfonyl fluoride group can be reacted with a wide range of nucleophiles to form stable sulfonamides or sulfonate esters. ccspublishing.org.cn This dual reactivity allows for the stepwise and regioselective construction of highly functionalized heterocyclic systems that would be challenging to assemble through other methods.
| Functional Group | Potential Reaction Type | Example Reactant | Resulting Linkage |
| 3-Chloro | Suzuki Cross-Coupling | Arylboronic acid | C-C (Aryl-Pyridine) |
| 3-Chloro | Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N (Amino-Pyridine) |
| 2-Sulfonyl Fluoride | Nucleophilic Substitution (SuFEx) | Phenol (B47542) | -SO₂-O- (Sulfonate Ester) |
| 2-Sulfonyl Fluoride | Nucleophilic Substitution (SuFEx) | Primary/Secondary Amine | -SO₂-N- (Sulfonamide) |
This table illustrates the potential synthetic transformations available for the this compound scaffold.
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for rapidly generating analogues of a lead compound to explore structure-activity relationships (SAR). nih.gov The remarkable stability of the sulfonyl fluoride group makes it an ideal functional handle for LSF. ccspublishing.org.cnnih.gov It is robust enough to survive various reaction conditions used to build a core molecular structure, yet it remains poised for selective reaction in a final synthetic step. ccspublishing.org.cn
An advanced intermediate containing the this compound core can be elaborated into a library of final compounds. For example, a complex molecule could be synthesized, keeping the sulfonyl fluoride moiety intact. In the final step, reaction with a panel of diverse amines or alcohols would yield a corresponding series of sulfonamides or sulfonate esters, each with potentially different biological activities or physicochemical properties. This approach avoids the need to re-synthesize complex molecules from scratch for each new analogue. acs.org
Application in Covalent Modification Strategies
The sulfonyl fluoride group is an electrophilic "warhead" that can form stable covalent bonds with nucleophilic residues in biomolecules. nih.gov This property is harnessed in the design of chemical tools for studying biological systems.
Activity-based protein profiling (ABPP) is a chemical proteomics technique used to identify and characterize active enzymes in complex biological systems. magtechjournal.comresearchgate.net ABPP probes typically consist of a reactive group (a warhead), a recognition element, and a reporter tag. Sulfonyl fluorides, including structures like this compound, are excellent warheads due to their unique balance of stability and reactivity. nih.govmdpi.com
They are generally stable in aqueous physiological environments but become reactive when brought into proximity with nucleophilic amino acid side chains within a protein's binding site. nih.govenamine.net This context-dependent reactivity minimizes off-target labeling. The reaction between the electrophilic sulfur atom of the sulfonyl fluoride and a nucleophilic amino acid residue results in the formation of a highly stable covalent bond, allowing for the durable labeling of the target protein for subsequent identification and analysis. nih.govclaremont.edu
| Feature of Sulfonyl Fluoride Warhead | Chemical Significance in Probe Design |
| High Stability | Inert in aqueous media, reducing non-specific reactions. ccspublishing.org.cn |
| Tunable Reactivity | Electronic properties of the pyridine ring can modulate the electrophilicity of the sulfur atom. researchgate.net |
| Covalent Bond Formation | Forms a stable sulfonyl-enzyme linkage, enabling permanent labeling. rsc.org |
| Broad Nucleophile Targeting | Reacts with a variety of amino acid residues beyond cysteine. rsc.orgnih.gov |
This table summarizes the key chemical features of the sulfonyl fluoride moiety for its use in chemical probes.
Unlike many traditional covalent modifiers that exclusively target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues. rsc.org This expands the scope of proteins that can be targeted covalently. The chemical mechanism involves the nucleophilic attack of an amino acid side chain on the electron-deficient sulfur atom of the sulfonyl fluoride group.
The general mechanism is a nucleophilic substitution reaction at the sulfur(VI) center. A nucleophilic residue (such as the hydroxyl group of serine, threonine, or tyrosine, or the amine group of lysine) in a protein binding pocket attacks the sulfur atom. This leads to the formation of a pentavalent intermediate, followed by the displacement of the fluoride ion, which is a good leaving group. researchgate.netsigmaaldrich.com The result is a stable sulfonate ester (from -OH nucleophiles) or sulfonamide (from -NH₂ nucleophiles) linkage between the probe and the protein. ukzn.ac.za
Targetable Amino Acid Residues and Resulting Covalent Adducts:
Serine (Ser), Threonine (Thr): The hydroxyl side chain attacks the sulfonyl fluoride to form a stable sulfonate ester.
Lysine (B10760008) (Lys): The primary amine of the side chain attacks to form a highly stable sulfonamide. ukzn.ac.za
Tyrosine (Tyr): The phenolic hydroxyl group reacts to form a sulfonate ester. researchgate.net
Histidine (His), Cysteine (Cys): While reactions are possible, the resulting adducts with residues like cysteine can be less stable under physiological conditions compared to those formed with lysine or tyrosine. researchgate.netrsc.orgnih.gov
Integration into "Click Chemistry" Paradigms
"Click chemistry" refers to a class of reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has been identified as a next-generation click reaction. sigmaaldrich.comnih.gov this compound is an ideal building block for SuFEx chemistry. ccspublishing.org.cn
The SuFEx reaction involves the exchange of the fluoride on a sulfonyl fluoride hub with a nucleophile, typically a phenol or an amine, to create robust sulfonate ester or sulfonamide linkages. sigmaaldrich.comresearchgate.net Key advantages of SuFEx reactions include:
High Stability of Reagents: Sulfonyl fluorides are exceptionally stable to hydrolysis and reduction, allowing for easy handling and storage. ccspublishing.org.cnsigmaaldrich.com
High Chemoselectivity: The reaction is highly specific, and the sulfonyl fluoride group does not typically engage in unwanted side reactions. sigmaaldrich.com
Biocompatibility: The reaction can often be performed in aqueous environments, including biological systems. sigmaaldrich.com
As a SuFEx hub, this compound can be used to reliably connect a molecular fragment containing a nucleophile (e.g., a phenol) to the pyridine core, rapidly assembling more complex molecules from simpler, modular pieces. This aligns perfectly with the principles of click chemistry, providing a powerful tool for applications in drug discovery, chemical biology, and materials science. sigmaaldrich.comresearchgate.net
Sulfur(VI) Fluoride Exchange (SuFEx) for Bioconjugation (Chemical linking)
Sulfur(VI) Fluoride Exchange, or SuFEx, represents a new generation of "click chemistry" reactions, a class of reactions known for their high efficiency, reliability, and biocompatibility. nih.govuga.edu Introduced in 2014, SuFEx chemistry leverages the unique balance of stability and reactivity of the sulfur-fluorine (S-F) bond. sigmaaldrich.comnih.gov Sulfonyl fluorides like this compound are key players in this technology. The core of the SuFEx reaction is the exchange of the fluoride atom on the sulfur(VI) center with a nucleophile, creating a stable covalent linkage. nih.gov
The sulfonyl fluoride group is exceptionally stable, particularly towards hydrolysis, yet it reacts efficiently with strong nucleophiles under specific conditions, making it ideal for biological applications. bldpharm.comresearchgate.net This reactivity allows for the chemical linking, or bioconjugation, of molecules containing a sulfonyl fluoride handle, such as this compound, to biomolecules like proteins.
Detailed Research Findings:
Mechanism and Selectivity: The SuFEx reaction is characterized by its ability to form strong covalent bonds (S-O or S-N) by reacting with nucleophilic amino acid residues on proteins. nih.gov Sulfonyl fluorides are privileged electrophilic "warheads" in chemical biology because they can target a variety of amino acid residues beyond the commonly targeted cysteine. rsc.orgrsc.org These include tyrosine, lysine, histidine, serine, and threonine, depending on the specific protein microenvironment. uga.edusigmaaldrich.com This context-specific reactivity allows for precise protein modification.
Biocompatibility: SuFEx reactions are often metal-free and can proceed in aqueous environments, including physiological conditions, which is a significant advantage for chemical biology applications. uga.edubldpharm.com The stability of the sulfonyl fluoride group in water prevents unwanted side reactions, ensuring that the linkage occurs specifically at the intended target site. researchgate.net
Application in Probes and Inhibitors: In the context of bioconjugation, this compound can act as a reactive chemical probe. By attaching the 3-chloropyridinyl moiety to a protein, researchers can study protein function, identify new drug targets, and develop potent and selective covalent inhibitors. rsc.org The formation of a stable covalent bond between the probe and the target protein can lead to prolonged pharmacological effects. rsc.org
The use of this compound in SuFEx chemistry provides a powerful method for covalently linking the functional pyridine scaffold to biological targets, enabling a wide range of applications in chemical biology and drug discovery.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₃ClFNO₂S |
| Functional Group | Sulfonyl Fluoride (-SO₂F) |
| Scaffold | 3-Chloropyridine (B48278) |
| Primary Application | Reagent in SuFEx Chemistry |
| Reactivity Center | Electrophilic Sulfur(VI) |
Development of Functional Molecules
Beyond its role in bioconjugation, this compound serves as a versatile building block for the synthesis of diverse and complex functional molecules. researchgate.net The pyridine ring is a common structural motif in pharmaceuticals and agrochemicals, and the strategic placement of the chloro and sulfonyl fluoride groups provides multiple avenues for chemical modification.
The sulfonyl fluoride moiety is a key functional group that can undergo nucleophilic substitution with a wide array of nucleophiles, such as amines, phenols, and alcohols, to yield sulfonamides and sulfonate esters, respectively. researchgate.net This reactivity allows for the facile incorporation of the 3-chloropyridinyl-4-sulfonyl group into larger and more elaborate molecular architectures. researchgate.net
Detailed Research Findings:
Synthesis of Bioactive Compounds: The sulfonyl fluoride group can be used to construct molecules with potential therapeutic value. For example, sulfonyl fluorides have been incorporated into small molecules designed to act as covalent inhibitors of specific enzymes or to modulate protein-protein interactions. nih.gov In one area of research, sulfonyl fluoride derivatives were developed to covalently engage a histidine residue in the sensor loop of cereblon (CRBN), an E3 ubiquitin ligase component, to create novel molecular glues and protein degraders. nih.govnih.govrsc.org While not this specific isomer, this demonstrates the utility of the pyridyl sulfonyl fluoride scaffold in creating functionally complex molecules.
Modular Assembly: SuFEx chemistry enables a modular approach to synthesis, where complex molecules can be assembled rapidly and efficiently from smaller, functionalized building blocks. nih.govchemrxiv.org this compound can serve as one of these modules, allowing chemists to "click" it together with other molecular fragments to quickly generate libraries of compounds for screening in drug discovery and materials science. researchgate.netrsc.org
Advantages over Other Halides: The sulfonyl fluoride group offers distinct advantages over its more common sulfonyl chloride counterpart. The S-F bond is significantly stronger than the S-Cl bond, making sulfonyl fluorides more stable under many reaction conditions and easier to handle and purify. bldpharm.com This enhanced stability prevents the formation of unwanted byproducts often seen with sulfonyl chlorides, leading to cleaner reactions and higher yields of the desired functional molecules. bldpharm.com
The combination of a pharmaceutically relevant pyridine core with a versatile and stable sulfonyl fluoride reactive handle makes this compound a valuable tool for the development of novel functional molecules.
Computational Chemistry and Theoretical Studies of 3 Chloropyridine 2 Sulfonyl Fluoride
Electronic Structure and Reactivity Prediction
The electronic structure of a molecule is paramount in determining its chemical reactivity. Theoretical methods like Density Functional Theory (DFT) are powerful tools for elucidating this structure. For 3-Chloropyridine-2-sulfonyl fluoride (B91410), the pyridine (B92270) ring, the chloro substituent, and the sulfonyl fluoride group collectively dictate the molecule's electronic properties.
The pyridine nitrogen atom, being highly electronegative, withdraws electron density from the ring. This effect is amplified by the strongly electron-withdrawing sulfonyl fluoride (-SO₂F) group at the 2-position and the chloro (-Cl) group at the 3-position. DFT calculations on similar substituted pyridines confirm that such substituents significantly lower the energy of the molecular orbitals. nih.gov
Key aspects of the electronic structure that can be predicted include:
Charge Distribution: The sulfur atom of the sulfonyl fluoride group is predicted to be highly electrophilic (possessing a significant partial positive charge) due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This makes it a prime target for nucleophilic attack. The pyridine ring atoms will also have a complex charge distribution influenced by the nitrogen and the two substituents.
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For 3-Chloropyridine-2-sulfonyl fluoride, the LUMO is expected to be localized primarily on the sulfonyl fluoride group and the pyridine ring, indicating that these are the regions most susceptible to receiving electrons from a nucleophile. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Reactivity Descriptors: Computational methods can calculate various reactivity descriptors. For instance, the Fukui function can be calculated to predict the most likely sites for nucleophilic and electrophilic attack with greater precision than simple charge analysis.
Below is a table of hypothetical, yet representative, calculated electronic properties for this compound, based on typical values for similar arylsulfonyl fluorides and substituted pyridines derived from DFT calculations.
| Property | Predicted Value/Description | Significance |
|---|---|---|
| Mulliken Partial Charge on S (in -SO₂F) | Highly Positive (e.g., > +2.0) | Indicates a highly electrophilic center, prone to nucleophilic attack. |
| LUMO Energy | Low (e.g., -1 to -2 eV) | A low-lying LUMO indicates a good electron acceptor, enhancing reactivity with nucleophiles. |
| HOMO-LUMO Gap | Relatively Large (e.g., 4-6 eV) | Suggests high kinetic stability in the absence of a reactive partner. |
| Molecular Dipole Moment | Significant | The presence of multiple electronegative atoms (N, Cl, O, F) creates a large dipole moment, influencing solubility and intermolecular interactions. nih.gov |
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the detailed investigation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.
For this compound, a primary reaction of interest is its interaction with nucleophiles, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. researchgate.netccspublishing.org.cn The generally accepted mechanism for the reaction of an arylsulfonyl fluoride with a nucleophile (e.g., a phenoxide or an amine) proceeds through a concerted or stepwise addition-elimination pathway.
A computational study of this reaction would typically involve:
Geometry Optimization: Calculating the lowest-energy structures of the reactants, intermediates, transition states, and products.
Transition State Search: Locating the saddle point on the potential energy surface that connects the reactants to the products (or intermediates). Algorithms like the Berny optimization are used for this.
Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Energy Profile Construction: Calculating the relative energies of all species to create a reaction energy profile, which visually represents the energy changes throughout the reaction.
For this compound reacting with a generic nucleophile (Nu⁻), the pathway would be modeled to determine the activation barrier (ΔE‡). The calculations would likely show that the highly electrophilic sulfur atom readily accepts the incoming nucleophile, leading to a pentacoordinate sulfur intermediate or transition state before the fluoride ion is expelled.
| Species | Description | Typical Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0 (Reference) |
| Transition State (TS) | Pentacoordinate sulfur species with forming Nu-S bond and breaking S-F bond. | +15 to +25 |
| Products | Substituted product + Fluoride ion | Negative (Exergonic) |
Prediction of Substituent Effects on Reactivity
Computational chemistry provides a quantitative framework for understanding how substituents alter the reactivity of a core molecular scaffold. In this compound, the key question is how the chlorine atom at the 3-position influences the reactivity of the sulfonyl fluoride group at the 2-position.
The chlorine atom is an electron-withdrawing group via induction but can be a weak electron-donating group via resonance. For a pyridine ring, the inductive effect typically dominates. Its placement at the 3-position (meta to the nitrogen and ortho to the sulfonyl fluoride) would be expected to:
Increase Electrophilicity: The inductive withdrawal of electron density by the chlorine atom would further increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack.
Stabilize Intermediates: The electron-withdrawing nature of the chlorine would help to stabilize the negatively charged intermediate or transition state formed during nucleophilic attack.
Computational studies on substituted pyridines have shown that electron-withdrawing groups generally accelerate the rate of nucleophilic aromatic substitution (SₙAr). acs.org While the reaction at the sulfonyl fluoride group is not an SₙAr reaction on the ring itself, the same electronic principles apply. The substituent's ability to withdraw electron density from the reaction center enhances reactivity.
A theoretical study could compare the activation energies for the reaction of a nucleophile with Pyridine-2-sulfonyl fluoride versus this compound. The results would be expected to show a lower activation energy for the chlorinated analogue, confirming its higher reactivity.
| Compound | Effect of Substituent at 3-Position | Predicted Impact on Activation Energy (ΔE‡) | Predicted Impact on Reaction Rate |
|---|---|---|---|
| Pyridine-2-sulfonyl fluoride | -H (Reference) | Reference Value | Reference Rate |
| This compound | -Cl (Inductively Withdrawing) | Lower | Faster |
| 3-Methylpyridine-2-sulfonyl fluoride | -CH₃ (Inductively Donating) | Higher | Slower |
Molecular Dynamics Simulations in Reaction Contexts
While quantum chemical calculations are excellent for studying the details of a single reaction event, they are typically performed in a vacuum or with a simplified implicit solvent model. Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules over time in a more realistic, explicitly solvated environment.
In the context of this compound, MD simulations could be used to investigate several aspects:
Solvation Effects: How do solvent molecules (e.g., water, acetonitrile) arrange themselves around the reactant? How does this solvent shell influence the approach of a nucleophile and the stability of the transition state? MD simulations can reveal specific hydrogen bonding or dipole-dipole interactions that might facilitate or hinder the reaction.
Conformational Dynamics: The sulfonyl fluoride group can rotate relative to the pyridine ring. MD simulations can explore the preferred conformations of the molecule in solution and determine if a specific conformation is required for the reaction to occur.
Binding and Inhibition Studies: If this compound were being studied as a potential enzyme inhibitor, MD simulations would be crucial. rsc.org After docking the molecule into the active site of a protein, MD simulations can assess the stability of the binding pose, map out key interactions (like hydrogen bonds with amino acid residues), and observe the dynamics of the complex over time, providing insights into how the compound might covalently modify the protein. enamine.netnih.gov
A typical MD simulation would involve placing the molecule (and any reactants) in a box of thousands of explicit solvent molecules. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of every atom over a period of nanoseconds to microseconds. Analysis of these trajectories provides a dynamic picture of the molecular interactions governing the chemical process.
Analytical Techniques for Characterization and Reaction Monitoring in Research
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in "3-Chloropyridine-2-sulfonyl fluoride".
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "this compound". While ¹H and ¹³C NMR provide information on the pyridine (B92270) ring's protons and carbon framework, ¹⁹F NMR is particularly crucial for directly observing the fluorine atom of the sulfonyl fluoride (B91410) group.
Table 1: Expected ¹⁹F NMR Chemical Shift Data for the Sulfonyl Fluoride Moiety
| Functional Group | Typical Chemical Shift Range (ppm) vs. CFCl₃ |
|---|---|
| Aryl Sulfonyl Fluoride (-SO₂F) | +40 to +80 |
Data is based on typical ranges for aryl sulfonyl fluorides and may vary depending on the specific molecular context and solvent. ucsb.edu
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of "this compound" is expected to show characteristic absorption bands corresponding to its key structural features.
The key vibrational modes for this compound include the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, the S-F bond stretch, C-Cl bond stretch, and vibrations associated with the pyridine ring. The presence of strong absorption bands in the regions typical for sulfonyl fluorides provides strong evidence for the successful synthesis of the compound.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| S=O (in Sulfonyl Halide) | Asymmetric Stretch | 1410 - 1380 | Strong |
| S=O (in Sulfonyl Halide) | Symmetric Stretch | 1204 - 1177 | Strong |
| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 | Medium-Strong |
| S-F | Stretch | ~810 | Strong |
| C-Cl | Stretch | 800 - 600 | Strong |
This data is predictive, based on characteristic absorption frequencies for the specified functional groups. fluorine1.rulibretexts.orgvscht.czmsu.edu
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of "this compound" and to obtain structural information from its fragmentation pattern.
Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecule will form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition. Subsequent fragmentation of the molecular ion provides a unique pattern that can be used for structural confirmation. Expected fragmentation pathways for "this compound" would likely involve the loss of SO₂, F, or Cl radicals, and cleavage of the pyridine ring.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₅H₃ClFNO₂S |
| Molecular Weight | 195.59 g/mol |
| Expected Molecular Ion (M⁺) | m/z 195 (with characteristic isotope pattern for Cl) |
| Key Fragment Ions | [M-F]⁺, [M-Cl]⁺, [M-SO₂]⁺, [C₅H₃ClN]⁺ |
Fragmentation patterns are predictive and can vary based on the ionization technique and energy used. libretexts.orgwikipedia.org
Chromatographic Analysis
Chromatographic techniques are essential for separating "this compound" from starting materials, byproducts, and other impurities, thereby allowing for purity assessment and reaction monitoring.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like "this compound". It is also extensively used to monitor the progress of a chemical reaction by quantifying the consumption of reactants and the formation of the product over time.
For a polar compound such as this, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with acid additives to improve peak shape. helixchrom.com The progress of the synthesis of related compounds like pyridine-3-sulfonyl chloride has been effectively monitored using HPLC. sigmaaldrich.comsigmaaldrich.com
Table 4: Typical HPLC Parameters for Analysis of Pyridine Sulfonyl Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (often with 0.1% formic acid or a buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry (LC-MS) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
These are general conditions and would require optimization for the specific analysis of this compound. patsnap.comnih.gov
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While "this compound" itself may have limited volatility due to its molecular weight and polarity, GC is highly useful for monitoring the presence of more volatile starting materials, solvents, or potential byproducts in a reaction mixture. For instance, the purity of starting materials like chloropyridines can be readily assessed by GC. acs.orgosha.govcdc.gov Analysis is typically performed using a capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS). researchgate.net
Table 5: General GC Conditions for Analysis of Related Pyridine Compounds
| Parameter | Typical Condition |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., Stabilwax-DB, 60 m x 0.32 mm i.d.) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Oven Program | Temperature gradient (e.g., start at 50°C, ramp to 240°C) |
Method parameters must be optimized for the specific analytes of interest. osha.govnih.gov
Ion Chromatography for Fluoride Ion Quantification
Ion chromatography (IC) is a highly sensitive and selective analytical method ideal for the determination of ionic species in solution. In the context of reactions involving this compound, IC is particularly valuable for monitoring reaction kinetics and completion by quantifying the concentration of released fluoride ions (F⁻). When the sulfonyl fluoride moiety (-SO₂F) reacts, such as in a nucleophilic substitution reaction (e.g., Sulfur(VI) Fluoride Exchange or SuFEx), the fluoride ion is displaced, serving as a direct marker for the progress of the reaction.
The principle of IC involves separating ions based on their affinity for a stationary phase (the ion-exchange column) as a liquid mobile phase (the eluent) flows through it. For fluoride analysis, a system typically employs an anion-exchange column with suppressed conductivity detection. diduco.com Modern, hydroxide-selective columns, which consist of cross-linked polymers grafted with quaternary ammonium (B1175870) ions, provide excellent resolution for early-eluting anions like fluoride, effectively separating them from the "water dip"—a negative peak that can interfere with quantification. diduco.comthermofisher.com
Research Application and Findings:
In a typical research setting to monitor the conversion of this compound to a sulfonamide derivative, aliquots can be taken from the reaction mixture at various time points. These samples are appropriately diluted and injected into the IC system. The concentration of the liberated fluoride ion is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standard solutions of known fluoride concentrations. nih.govnih.gov
This technique offers significant advantages over older methods like ion-selective electrodes (ISE), including higher sensitivity, improved selectivity in complex matrices, and greater reproducibility. metrohm.com The limit of detection for fluoride ions using modern IC methods can be as low as the parts-per-billion (ppb) range. rsc.org By plotting the measured fluoride ion concentration against time, researchers can accurately determine reaction rates and endpoint, ensuring complete conversion of the starting material.
Below is a representative data table illustrating how results from an IC analysis for reaction monitoring might be presented.
| Time Point (minutes) | Measured Fluoride Ion Concentration (μM) | Calculated Reaction Conversion (%) |
|---|---|---|
| 0 | 0.5 | 0.0 |
| 10 | 112.8 | 11.2 |
| 30 | 345.2 | 34.5 |
| 60 | 651.9 | 65.2 |
| 120 | 958.4 | 95.8 |
| 180 | 995.1 | 99.5 |
This table is illustrative, based on a hypothetical reaction with an initial this compound concentration of 1000 μM.
X-ray Crystallography for Structural Elucidation of Derivatives
Single-crystal X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic structure of a crystalline solid. For derivatives of this compound, this technique is indispensable for unambiguously confirming the molecular structure, stereochemistry, and intermolecular interactions in the solid state. nih.gov
The process involves irradiating a single crystal of the target compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions, bond lengths, bond angles, and torsion angles are determined with high precision. mdpi.com
Research Application and Findings:
When this compound is used to synthesize a new derivative—for example, by reacting it with a primary amine to form a novel N-substituted-3-chloropyridine-2-sulfonamide—X-ray crystallography provides irrefutable proof of its formation and structure. researchgate.net The resulting structural data are crucial for understanding the molecule's properties.
Crystallographic studies on related heteroaryl sulfonyl fluorides have revealed important insights into their non-covalent interactions. For instance, analysis has shown that the fluorine atom of a sulfonyl fluoride group, unlike the chlorine atom in a corresponding sulfonyl chloride, does not typically participate in hydrogen bonding. nih.gov Instead, it may form close contacts with π systems. nih.gov Understanding these packing forces and intermolecular interactions is critical for the rational design of new materials and biologically active compounds. nih.govnih.gov
The key parameters obtained from a crystallographic analysis are summarized in a standardized format, as shown in the table below for a representative heterocyclic sulfonyl fluoride derivative.
| Crystallographic Parameter | Value / Description |
|---|---|
| Chemical Formula | e.g., C₈H₇ClN₂O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.93 Å, b = 10.97 Å, c = 14.80 Å |
| Unit Cell Angles | α = 90°, β = 98.62°, γ = 90° |
| Volume (V) | 900.1 ų |
| Molecules per Unit Cell (Z) | 4 |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |
This table contains representative data based on published structures of similar heterocyclic compounds. mdpi.com
Future Research Directions and Methodological Challenges
Development of More Sustainable and Greener Synthetic Routes
A primary challenge in the synthesis of pyridyl sulfonyl fluorides, including 3-Chloropyridine-2-sulfonyl fluoride (B91410), is the reliance on traditional methods that often involve harsh reagents, toxic solvents, and costly materials. sciencedaily.com Future research will be heavily directed towards the development of more sustainable and environmentally friendly synthetic protocols.
Key areas of focus will include:
Alternative Fluorinating Agents: Replacing expensive and hazardous fluorinating agents like cesium fluoride or toxic gases such as SO2F2 is a priority. sciencedaily.com Research into utilizing safer, more affordable, and readily available fluoride sources, such as potassium fluoride (KF), is crucial. sciencedaily.comresearchgate.net The development of methods that use KF effectively, perhaps in conjunction with phase-transfer catalysts, could significantly reduce costs and environmental impact. google.com
Greener Solvents and Reaction Conditions: Moving away from traditional organic solvents towards aqueous media or solvent-free conditions represents a significant step forward in green chemistry. bohrium.com Mechanochemical methods, which reduce or eliminate the need for solvents, are also a promising avenue. researchgate.net
One-Pot Syntheses: Designing multi-step syntheses that can be carried out in a single reaction vessel (one-pot) improves efficiency by reducing the need for intermediate purification steps, minimizing waste, and saving time and resources. mdpi.com Developing a one-pot synthesis for 3-Chloropyridine-2-sulfonyl fluoride from readily available precursors like 3-chloro-2-aminopyridine or 3-chloro-2-thiopyridine would be a significant advancement.
Atom Economy: Synthetic routes with high atom economy, where a majority of the atoms from the reactants are incorporated into the final product, are inherently more sustainable. Future work should focus on designing synthetic pathways, such as those starting from thiols or disulfides, that generate minimal by-products. sciencedaily.com A recent development involves reacting thiols and disulfides with SHC5® and potassium fluoride, which produces only non-toxic sodium and potassium salts as byproducts. sciencedaily.com
| Parameter | Traditional Methods | Future Greener Methods |
|---|---|---|
| Fluoride Source | Cesium Fluoride (CsF), KHF2, SO2F2 gas sciencedaily.com | Potassium Fluoride (KF) sciencedaily.comresearchgate.net |
| Starting Materials | Sulfonyl chlorides rhhz.net | Thiols, disulfides, aryl bromides ccspublishing.org.cnresearchgate.net |
| Solvents | Acetonitrile (B52724), DMSO google.comrhhz.net | Water, solvent-free (mechanochemistry) researchgate.netbohrium.com |
| By-products | Often toxic or difficult to handle | Non-toxic salts (e.g., NaCl, KCl) sciencedaily.com |
| Process | Multi-step with purification | One-pot synthesis mdpi.com |
Rational Design of Novel Reagents and Catalysts
The rational design of new reagents and catalysts will be instrumental in overcoming the current limitations in the synthesis and application of this compound.
Catalyst Development: There is a growing need for catalysts that can facilitate the synthesis of sulfonyl fluorides with high efficiency and selectivity. This includes the development of palladium, bismuth, or other transition-metal catalysts for the direct fluorosulfonylation of C-H bonds or from aryl halides. researchgate.net For a substrate like 3-chloropyridine (B48278), catalysts would need to be designed to selectively activate a specific C-H or C-Cl bond for sulfonyl fluoride installation.
Novel Reagent Design: The development of new reagents that can deliver the "-SO2F" group under mild conditions is a key research area. This includes designing safer and more manageable sources of sulfur dioxide, such as the DABSO adduct, for use in catalytic cycles. researchgate.net Furthermore, pyridinesulfonyl fluoride-based reagents, such as PyFluor, have been developed as superior deoxyfluorinating agents compared to traditional reagents like DAST, offering better stability, safety, and selectivity. sigmaaldrich.comenamine.net This demonstrates the potential for designing specialized reagents based on the pyridinesulfonyl fluoride scaffold for various chemical transformations. rsc.org
Computational Chemistry: The use of computational modeling and theoretical chemistry can accelerate the rational design process. nih.govresearchgate.net By simulating reaction mechanisms and predicting the properties of potential catalysts and reagents, researchers can more efficiently identify promising candidates for experimental validation. mdpi.comnih.gov This approach can help in designing catalysts with optimal activity and selectivity for the synthesis of complex molecules like this compound.
Addressing Challenges in Functional Group Tolerance and Scalability
For this compound to be widely adopted in industrial applications, particularly in pharmaceuticals and agrochemicals, challenges related to functional group tolerance and scalability must be addressed.
Functional Group Tolerance: Synthetic methods must be robust enough to tolerate a wide variety of other functional groups within the reacting molecules. rhhz.net This is especially important in the late-stage functionalization of complex, biologically active molecules, where sensitive groups must remain intact. sigmaaldrich.com Developing synthetic routes for this compound that are compatible with acids, amines, alcohols, and other common functionalities is a critical goal. enamine.net
Scalability: A reaction that works well on a small laboratory scale may not be viable for large-scale industrial production. sigmaaldrich.com Future research must focus on developing synthetic protocols that are not only efficient but also safe and practical to scale up. researchgate.net This involves avoiding highly energetic or unstable intermediates, ensuring effective heat management, and developing straightforward purification procedures. sigmaaldrich.com Methods that use inexpensive reagents and are suitable for large-scale production, as sometimes detailed in patent literature, are highly desirable. google.comgoogle.com Additionally, developing sustainable practices for handling by-products and waste streams, such as fluorine recovery from wastewater, will be important for large-scale, environmentally responsible production. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
